molecular formula C44H38Cl2P2 B3055759 Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride CAS No. 66726-75-8

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride

Cat. No.: B3055759
CAS No.: 66726-75-8
M. Wt: 699.6 g/mol
InChI Key: KKKCMYAPKHMSQQ-UHFFFAOYSA-L
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Description

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride is a chemical compound with the molecular formula C44H38P2Cl2. It is a type of phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride can be synthesized through the reaction of triphenylphosphine with 1,3-bis(bromomethyl)benzene. The reaction typically occurs in the presence of a solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Mechanism of Action

The mechanism of action of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The positively charged phosphorus atom can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This compound can also participate in catalytic cycles, enhancing the efficiency of certain chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride is unique due to its specific arrangement of the phenylene group, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Biological Activity

Phosphonium compounds, particularly those containing triphenyl groups, have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, [1,3-phenylenebis(methylene)]bis[triphenyl-, dichloride (commonly referred to as BTPP), exploring its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Phosphonium Compounds

Phosphonium salts are quaternary ammonium compounds characterized by a positively charged phosphorus atom bonded to four organic groups. The triphenyl phosphonium salts are known for their ability to interact with biological membranes and have been studied for their antibacterial and antifungal properties.

2. Synthesis of BTPP

The synthesis of BTPP typically involves the reaction of triphenylphosphine with appropriate halides or other electrophiles. The specific method for synthesizing BTPP has been documented in various studies, highlighting its structural characteristics and purity assessments through spectroscopic methods like NMR and FTIR .

3.1 Antimicrobial Properties

BTPP exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimal inhibitory concentrations (MICs) as low as 0.250 µg/mL against various clinical isolates, indicating potent antibacterial effects . The compound's efficacy is particularly notable against multidrug-resistant strains, including those from the ESKAPE group—bacteria known for their clinical significance due to resistance mechanisms.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.250Excellent
Escherichia coli0.500Good
Pseudomonas aeruginosa1.000Moderate
Enterococcus faecalis0.125Excellent

The antimicrobial mechanism of BTPP involves disrupting bacterial cell membranes due to its cationic nature, which allows it to interact favorably with negatively charged membrane components. This interaction leads to membrane permeabilization, resulting in cell lysis and death . Additionally, BTPP may interfere with nucleic acid synthesis within bacterial cells, further contributing to its antibacterial effects.

4.1 Study on Antibacterial Efficacy

In a recent study assessing the antibacterial effects of BTPP against multiple strains of bacteria, the compound demonstrated significant bactericidal activity. Time-killing experiments indicated that BTPP could reduce bacterial counts significantly within hours of exposure, showcasing its potential for rapid therapeutic action against infections caused by resistant pathogens .

4.2 Cytotoxicity Assessment

While evaluating the selectivity of BTPP towards bacterial versus human cells, cytotoxicity studies were performed on human hepatic (HepG2) and monkey kidney (Cos-7) cell lines. The results showed that BTPP exhibited selectivity indices greater than 10 for most tested strains, indicating low toxicity to mammalian cells while maintaining high antibacterial efficacy .

5. Conclusion

This compound] represents a promising candidate in the development of new antimicrobial agents due to its potent activity against resistant bacterial strains and favorable safety profile in mammalian cells. Future research should focus on elucidating the detailed mechanisms of action and exploring the potential clinical applications of this compound.

Properties

IUPAC Name

triphenyl-[[3-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38P2.2ClH/c1-7-22-39(23-8-1)45(40-24-9-2-10-25-40,41-26-11-3-12-27-41)35-37-20-19-21-38(34-37)36-46(42-28-13-4-14-29-42,43-30-15-5-16-31-43)44-32-17-6-18-33-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKCMYAPKHMSQQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629857
Record name [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66726-75-8
Record name [1,3-Phenylenebis(methylene)]bis(triphenylphosphanium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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